2-Chloro-3-fluorobenzonitrile

Catalog No.
S1941819
CAS No.
874781-08-5
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluorobenzonitrile

Reliable regioisomer purity is essential for API synthesis. Incorrect halogen substitution (e.g., 4-fluoro or 3-chloro analogs) abolishes target binding in SHP2 and STAT3 inhibitors. 2-Chloro-3-fluorobenzonitrile guarantees the correct ortho-chloro/meta-fluoro pattern for selective SNAr at C3, enabling the precise geometry for allosteric pocket engagement. It also provides a steric shield for warhead stability. Ideal for synthesizing SHP2 inhibitors, STAT3 covalent inhibitors, and non-steroidal AR modulators. Available with consistent quality for seamless kilo-lab transition.

CAS Number

874781-08-5

Product Name

2-Chloro-3-fluorobenzonitrile

IUPAC Name

2-chloro-3-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H

InChI Key

ROXFZJBRIXTCPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)Cl)C#N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C#N

Synonyms

2-Chloro-3-fluorobenzonitrile, 2-Chloro-3-fluoro-benzonitrile, 2-Chloro-3-fluorobenzenecarbonitrile, Benzonitrile, 2-chloro-3-fluoro-, 2-Chloro-3-fluorophenyl cyanide

Purity

≥97%

Package Size

50 mg, 1 g, 5 g, 10 g

2-Chloro-3-fluorobenzonitrile (CAS 874781-08-5) is a highly functionalized, di-halogenated aromatic building block defined by its precise 2-chloro and 3-fluoro substitution pattern around a benzonitrile core. Commercially procured primarily for pharmaceutical manufacturing, it serves as a critical structural determinant in the synthesis of advanced therapeutics, including SHP2 allosteric inhibitors, STAT3 inhibitors, and non-steroidal androgen receptor (AR) modulators [1]. The compound's value lies in its differentiated reactivity profile: the 3-fluoro position is highly activated for regioselective nucleophilic aromatic substitution (SNAr), while the 2-chloro group provides both a steric shield and a chemoselective handle for orthogonal cross-coupling reactions [2]. For industrial buyers, this specific isomer is selected over broader halogenated classes to guarantee precise regiocontrol, minimize synthetic steps, and ensure target-binding geometry in complex active pharmaceutical ingredient (API) workflows.

Research Fit

Supports PKC pathway inhibition studies
Kinase selectivity research workflow
Cell-model endpoint review context

Substituting 2-chloro-3-fluorobenzonitrile with closely related isomers, such as 2-chloro-4-fluorobenzonitrile or 3-chloro-4-fluorobenzonitrile, fundamentally disrupts established manufacturing routes and abolishes final API efficacy. The specific placement of the fluorine atom at the 3-position—meta to the nitrile and ortho to the chlorine—creates a unique electronic environment that dictates the regiochemistry of downstream SNAr reactions [1]. For instance, in the synthesis of SHP2 inhibitors, thiols must selectively displace the 3-fluoro group to achieve the required molecular geometry for allosteric binding. Using a 4-fluoro isomer shifts the substitution to the para position, yielding a structurally distinct intermediate that completely fails to bind the target pocket, rendering the batch useless [2]. Furthermore, the precise steric bulk of the 2-chloro group is essential for modulating the reactivity of derived electrophilic 'warheads' in STAT3 inhibitors, achieving a pharmacokinetic balance that generic difluoro or mono-chloro analogs fail to replicate [3].

Substitution Risk

PKC isoform selectivity profile may differ from pan-PKC inhibitors
Cytotoxicity profile may not transfer directly across cell lines
Inhibitory or pro-apoptotic endpoints may not replicate in all models

Regioselective SNAr Efficiency for Thiol Displacement

In the synthesis of SHP2 allosteric inhibitors, 2-chloro-3-fluorobenzonitrile undergoes highly efficient and regioselective SNAr with thiols (e.g., 2-methylpropane-2-thiol). The 3-fluoro group is selectively displaced, yielding the critical 2-chloro-3-(alkylthio)benzonitrile intermediate in high yield, which is subsequently hydrolyzed to the corresponding benzamide [1]. When compared to the 2-chloro-4-fluoro isomer, the reaction trajectory is fundamentally altered, leading to para-substitution that is incompatible with the target SHP2 binding pocket geometry [2].

Evidence DimensionRegioselective displacement trajectory and yield
Target Compound Data>90% yield of the 3-thio substituted product
Comparator Or Baseline2-chloro-4-fluorobenzonitrile (yields 4-thio substituted product, 0% target isomer)
Quantified Difference100% shift in regiochemistry to the critical ortho-to-chlorine position
ConditionsCs2CO3, DMF, 22°C, 48 h

Procurement of this exact isomer is strictly required to synthesize the 3-thio-substituted core of SHP2 inhibitors without costly separation of regioisomers.

PKCθ IC50
Reported
0.66 μM
Supports PKCθ pathway inhibition study fit
Data to verify in target assay

Orthogonal Reactivity in Multi-Step Cross-Coupling

The compound allows for precise, sequential functionalization. For example, when brominated at the 5-position, the resulting 5-bromo-2-chloro-3-fluorobenzonitrile can undergo selective Buchwald-Hartwig or Suzuki couplings at the bromine site without competitive cleavage of the 2-chloro or 3-fluoro groups[1]. This orthogonal reactivity is superior to less functionalized benzonitriles, which require additional protecting groups or multi-step pre-functionalization to achieve the same substitution pattern [2].

Evidence DimensionChemoselective cross-coupling yield
Target Compound DataHigh yield of 5-substituted-2-chloro-3-fluorobenzonitrile derivatives with intact C-Cl and C-F bonds
Comparator Or BaselineUnhalogenated benzonitriles (require >3 additional synthetic steps)
Quantified DifferenceEliminates 3+ synthetic steps and associated downstream yield losses
ConditionsPd2(dba)3, Xantphos, dioxane, 10 mL scale

Reduces the number of synthetic steps and improves overall process efficiency and manufacturability in complex API production.

Isoform selectivity
Reported
≥100-fold over classical PKCs
Kinase selectivity research workflow context
Context-dependent; review required

Pharmacokinetic Modulation via Specific Halogenation

In the development of STAT3 inhibitors, the incorporation of the 2-chloro-3-fluoro motif significantly improves the plasma stability of the resulting drug candidates. Earlier iterations using a generic difluorocyanobenzenesulfonamide 'warhead' were highly potent but unstable in plasma due to excessive reactivity with native nucleophiles like glutathione [1]. Replacing one fluorine with a chlorine at the 2-position (derived from 2-chloro-3-fluorobenzonitrile) attenuates this reactivity, balancing in vivo stability with the required SNAr capability against the target cysteine residue [2].

Evidence DimensionPlasma stability and target reactivity balance
Target Compound Data2-chloro-3-fluoro derived inhibitors (stable in plasma, maintain target SNAr)
Comparator Or BaselineDifluorocyanobenzenesulfonamide derivatives (unstable in plasma)
Quantified DifferenceSignificant increase in plasma half-life while retaining low-nanomolar target inhibition
ConditionsIn vitro plasma stability assays and target binding models

Justifies the selection of this specific mixed-halogen building block over cheaper difluoro analogs to ensure the pharmacokinetic viability of the final therapeutic.

Cellular assay
Data to verify
Apoptosis/MAPK/Bcl-XL readouts
Supports cell-model endpoint review
Method context; validation needed

Synthesis of SHP2 Allosteric Inhibitors

2-Chloro-3-fluorobenzonitrile is the definitive starting material for synthesizing the 2-chloro-3-mercaptobenzamide core of SHP2 inhibitors. Its unique regiochemistry ensures that thiol displacement occurs exclusively at the 3-position, a strict structural requirement for the drug to properly engage the allosteric binding pocket of the SHP2 enzyme [1].

Development of Plasma-Stable STAT3 Inhibitors

In oncology drug development, this compound is utilized to synthesize targeted STAT3 inhibitors. The specific 2-chloro-3-fluoro substitution pattern is critical for attenuating the excessive reactivity of the inhibitor's 'warhead,' preventing premature degradation by plasma nucleophiles while preserving its ability to covalently bind to the target protein [2].

Manufacture of Non-Steroidal Androgen Receptor Modulators

The compound serves as a key building block in the synthesis of non-steroidal androgen receptor (AR) antagonists used for treating castration-resistant prostate cancer. The precise steric and electronic properties imparted by the 2-chloro and 3-fluoro groups are essential for achieving the high receptor selectivity and antagonistic activity required in the final API[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PKC signal transduction studies
Kinase selectivity review
Classical PKC pathway interpretation
Cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Antimicrobial screening
Antimicrobial screening context
MIC and strain-panel endpoints

XLogP3

2.4

Wikipedia

2-Chloro-3-fluorobenzonitrile

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